

The Versatile Scaffold: A Technical Guide to 2-Chloro-4-phenoxyypyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-phenoxyypyrimidine

Cat. No.: B2555591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold. Its prevalence in biologically active molecules, from nucleobases to a myriad of therapeutic agents, underscores its significance.^[1] **2-Chloro-4-phenoxyypyrimidine** (CAS No. 18214-00-1) is a key intermediate, offering a strategic platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties of 2-Chloro-4-phenoxyypyrimidine

Understanding the fundamental physicochemical properties of **2-Chloro-4-phenoxyypyrimidine** is essential for its effective handling, storage, and application in synthetic chemistry.

Property	Value	Source
CAS Number	18214-00-1	[2] [3] [4]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O	[2] [3] [5] [4]
Molecular Weight	206.63 g/mol	[2] [3]
Appearance	White to off-white crystalline powder	Inferred from supplier data
Melting Point	Not explicitly available for this compound. For the related 2-chloropyrimidine, the melting point is 63-66 °C.	
Boiling Point	Not explicitly available for this compound. For the related 2-chloropyrimidine, the boiling point is 75-76 °C at 10 mmHg.	[6]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	General chemical knowledge
Storage	2-8°C, under an inert atmosphere.	[5]

Synthesis of 2-Chloro-4-phenoxyypyrimidine: A Step-by-Step Protocol

The synthesis of **2-Chloro-4-phenoxyypyrimidine** is typically achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenol. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring makes this a regioselective transformation.

Reaction Principle

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The C4 position is generally more electrophilic than

the C2 position, leading to preferential substitution at C4.

Experimental Protocol

Materials:

- 2,4-Dichloropyrimidine
- Phenol
- Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents) portion-wise at room temperature.
- Stir the mixture for 30 minutes to an hour to allow for the formation of the potassium phenoxide salt.
- Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **2-Chloro-4-phenoxyprymidine**.

Caption: Synthesis of **2-Chloro-4-phenoxyprymidine**.

Chemical Reactivity and Synthetic Utility

The presence of a reactive chlorine atom at the C2 position and a phenoxy group at the C4 position makes **2-Chloro-4-phenoxyprymidine** a versatile building block for further molecular elaboration.

Nucleophilic Substitution at the C2 Position

The remaining chlorine atom at the C2 position is susceptible to nucleophilic displacement, although it is generally less reactive than the C4 chlorine of the starting material. This allows for the sequential introduction of various nucleophiles.

Reaction with Amines:

2-Chloro-4-phenoxyprymidine can react with a variety of primary and secondary amines to yield 2-amino-4-phenoxyprymidine derivatives. These reactions are often carried out at elevated temperatures in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HCl generated.

Caption: Nucleophilic substitution with amines.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl or vinyl substituents.

Suzuki-Miyaura Coupling:

The reaction of **2-Chloro-4-phenoxypyrimidine** with an arylboronic acid in the presence of a palladium catalyst and a base affords 2-aryl-4-phenoxypyrimidine derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The 2-substituted-4-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with significant biological activity.

Kinase Inhibitors

Many kinase inhibitors feature a 2-aminopyrimidine core, where the amino group forms key hydrogen bonding interactions with the hinge region of the kinase. The 4-phenoxyphenyl group can occupy the hydrophobic pocket of the ATP binding site. The ability to readily synthesize a diverse library of 2-amino-4-phenoxypyrimidine derivatives makes this scaffold highly attractive for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Sodium Channel Blockers

Derivatives of **2-Chloro-4-phenoxypyrimidine** have been investigated as potent sodium channel blockers. For instance, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide has been identified as a potent, broad-spectrum state-dependent sodium channel blocker with potential applications in the treatment of pain.^[7] This highlights the potential of this chemical scaffold in the development of new therapies for neurological disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Chloro-4-phenoxypyrimidine** is not readily available, data from closely related compounds such as 2-chloropyrimidine and 2-chloro-4-methylpyrimidine can provide guidance on its safe handling.

Potential Hazards:

- Acute Toxicity (Oral): May be harmful if swallowed.^[8]
- Skin Irritation: May cause skin irritation.^[9]

- Eye Irritation: May cause serious eye irritation.[8][9]
- Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Precautions:

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
 - Skin Protection: Wear protective gloves and a lab coat.[8]
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

Conclusion

2-Chloro-4-phenoxyprymidine is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists. The demonstrated utility of the 2-substituted-4-phenoxyprymidine scaffold in the development of kinase inhibitors and sodium channel blockers ensures its continued relevance in the quest for new and improved therapeutics. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 2-chloro-4-phenoxy- CAS#: 18214-00-1 [m.chemicalbook.com]
- 3. 18214-00-1|2-Chloro-4-phenoxy pyrimidine|2-Chloro-4-phenoxy pyrimidine|-范德生物科技公司 [39.100.107.131]
- 4. 2-Chloro-4-phenoxy pyrimidine, CasNo.18214-00-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 5. 18214-00-1|2-Chloro-4-phenoxy pyrimidine|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [The Versatile Scaffold: A Technical Guide to 2-Chloro-4-phenoxy pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2555591#2-chloro-4-phenoxy pyrimidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com